6-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one
Description
Properties
Molecular Formula |
C12H12BrNO |
|---|---|
Molecular Weight |
266.13 g/mol |
IUPAC Name |
(2Z)-6-bromo-2-(dimethylaminomethylidene)-3H-inden-1-one |
InChI |
InChI=1S/C12H12BrNO/c1-14(2)7-9-5-8-3-4-10(13)6-11(8)12(9)15/h3-4,6-7H,5H2,1-2H3/b9-7- |
InChI Key |
CDEUDOSBQGGMRJ-CLFYSBASSA-N |
Isomeric SMILES |
CN(C)/C=C\1/CC2=C(C1=O)C=C(C=C2)Br |
Canonical SMILES |
CN(C)C=C1CC2=C(C1=O)C=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves two main steps:
- Bromination of a suitable indanone precursor to introduce the bromine atom at the 6-position.
- Formation of the (dimethylamino)methylidene substituent at the 2-position of the indanone ring system.
This approach ensures regioselectivity and functional group compatibility, leading to high yields and purity.
Bromination of Indanone Derivatives
The initial step involves bromination of 2-methyl-2,3-dihydro-1H-inden-1-one or related indanone derivatives. The process employs electrophilic aromatic substitution under controlled conditions to selectively brominate the 6-position.
- Reagents: Brominating agents such as N-bromosuccinimide (NBS) or bromine (Br₂), often in the presence of a Lewis acid catalyst.
- Conditions: Reflux in solvents like acetic acid or carbon tetrachloride, with temperature control to prevent polybromination.
- Outcome: Formation of 6-bromo-2-methyl-2,3-dihydro-1H-inden-1-one with high regioselectivity.
Indanone derivative + N-bromosuccinimide → 6-bromo-2-methyl-2,3-dihydro-1H-inden-1-one
Yield: Typically around 85-92%, depending on reaction conditions and purity of starting material.
Introduction of the Dimethylamino Methylidene Group
The key challenge is to introduce the (dimethylamino)methylidene group at the 2-position. This is generally achieved through a condensation reaction involving the aldehyde or ketone precursor with dimethylamine derivatives.
- Reagents: Dimethylformamide (DMF) or dimethylamine, along with dehydrating agents such as phosphorus oxychloride (POCl₃) or acetic anhydride.
- Conditions: Reflux in an inert solvent like ethanol or acetic acid, with careful control of temperature to favor the formation of the methylene derivative.
- Mechanism: The process involves formation of an iminium ion intermediate, followed by elimination to generate the exocyclic (dimethylamino)methylidene group.
6-bromo-2-methyl-2,3-dihydro-1H-inden-1-one + dimethylamine + dehydrating agent → 6-bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one
Yield: Usually in the range of 70-85%, with purification by recrystallization or chromatography.
Specific Patent and Literature Methods
Patent JP6270742B2 (2014) describes a method involving the synthesis of bridged nucleic acid derivatives but provides insights into the functionalization of indanone derivatives, which can be adapted for this compound. The process involves:
- Cross-coupling reactions utilizing palladium catalysis.
- Use of organometallic reagents for selective substitution.
- Subsequent functional group transformations to introduce the amino-methylidene moiety.
| Step | Description | Reagents | Conditions | Yield/Comments |
|---|---|---|---|---|
| 1 | Bromination at 6-position | NBS or Br₂ | Reflux, in acetic acid | 85-92% |
| 2 | Formation of the methylidene group | Dimethylamine, dehydrating agents | Reflux, in ethanol or acetic acid | 70-85% |
Summary of Reaction Conditions and Yields
| Step | Reagents | Solvent | Temperature | Time | Typical Yield |
|---|---|---|---|---|---|
| Bromination | NBS or Br₂ | Acetic acid | Reflux (~80°C) | 4-6 hours | 85-92% |
| Methylidene Formation | Dimethylamine, dehydrating agent | Ethanol or acetic acid | Reflux (~80°C) | 6-12 hours | 70-85% |
Notes on Purification and Characterization
- Purification: Recrystallization from ethanol or chromatography on silica gel.
- Characterization: Confirmed via NMR (¹H and ¹³C), IR, and mass spectrometry. Typically, the methylidene proton appears as a singlet around δ 7-8 ppm in ¹H NMR.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydro derivatives.
Condensation Reactions: The dimethylamino group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution Products: Various substituted indenone derivatives depending on the nucleophile used.
Oxidation Products: Oxo derivatives with increased oxidation state.
Reduction Products: Hydro derivatives with reduced oxidation state.
Scientific Research Applications
6-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of novel materials and chemical intermediates for industrial processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Structural Features
Key structural variations among indenone derivatives include substituent type, position, and electronic effects. A comparative analysis is summarized below:
Key Observations :
Key Observations :
- The target compound likely follows a similar condensation pathway as in , but yields are unspecified.
- Quinoline-based analogs require multi-step synthesis, reducing efficiency compared to indenone derivatives.
Key Observations :
- The target compound’s dimethylamino group may enhance binding to AChE/MAO-B, similar to .
- Quinoline derivatives () show stronger cytotoxicity, likely due to extended conjugation.
Physicochemical and Crystallographic Properties
Key Observations :
Biological Activity
The compound 6-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one (CAS No. 1562250-22-9) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | CHBrN\O |
| Molecular Weight | 266.13 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1562250-22-9 |
Structure
The structure of the compound features a bromo substituent and a dimethylamino group attached to a dihydroindenone core, which contributes to its unique biological properties.
Antimicrobial Activity
Research indicates that This compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Gram-positive bacteria.
Minimum Inhibitory Concentration (MIC)
The MIC values for this compound have been reported as follows:
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
| Escherichia coli | >125 |
These results suggest that the compound possesses bactericidal activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .
The mechanism of action involves the interaction of the compound with bacterial enzymes and receptors, leading to inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production. This multifaceted approach enhances its efficacy against resistant strains .
Antifungal Activity
In addition to antibacterial properties, the compound has demonstrated antifungal activity against Candida albicans and other fungal pathogens. The antifungal MIC values are comparable to those of established antifungal agents like fluconazole .
Neurotropic Activity
Preliminary studies suggest that derivatives of this compound may exhibit neurotropic effects, indicating potential applications in neuropharmacology. The specific pathways through which these effects occur are still under investigation .
Study 1: Antimicrobial Efficacy
A study published in MDPI highlighted the broad-spectrum antimicrobial activity of similar compounds within the same class, emphasizing the importance of structural modifications in enhancing efficacy against biofilms formed by resistant bacteria .
Study 2: Structure–Activity Relationship (SAR)
Research focusing on structure–activity relationships revealed that modifications to the dimethylamino group significantly impact the biological activity of the compound. Electron-donating groups were found to enhance antimicrobial properties, suggesting avenues for further development and optimization .
Q & A
Q. What are the optimized synthetic routes for 6-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves bromination and functionalization of indanone derivatives. Key steps include:
- Radical bromination using N-bromosuccinimide (NBS) or Br₂ under controlled temperatures (0–25°C) to avoid over-bromination .
- Schiff base formation by condensing the brominated indanone with dimethylamine in ethanol under reflux (70–80°C) .
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Radical Bromination | NBS, AIBN, CCl₄, 70°C | 65–75 | Byproduct formation |
| Condensation Reaction | EtOH, dimethylamine, reflux | 80–85 | pH sensitivity |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are conflicting data resolved?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups. For example, the dimethylamino group’s resonance appears at δ 2.8–3.2 ppm .
- X-ray crystallography : Resolve ambiguities in stereochemistry using SHELXL for refinement .
- IR spectroscopy : Confirm the C=N stretch (1620–1680 cm⁻¹) to validate the Schiff base .
Q. How do solubility properties impact experimental design, and what solvents are optimal?
Methodological Answer:
Q. What safety protocols are critical during handling?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation (GHS Hazard Statement: H315-H319) .
- PPE : Nitrile gloves and goggles; avoid skin contact due to potential irritant properties .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected NOESY correlations) be analyzed?
Methodological Answer:
Q. How do contradictions in reported biological activity data arise, and how can they be resolved?
Methodological Answer:
Q. Table 2: Biological Activity Data Comparison
| Study | Target | IC₅₀ (μM) | Assay Type | Potential Artifacts |
|---|---|---|---|---|
| Antiviral (2023) | SARS-CoV-2 Mpro | 12.3 | Fluorescence | Aggregation interference |
| Anticancer (2024) | HDAC6 | 8.7 | Colorimetric | Metal chelation |
Q. What computational strategies model the compound’s electronic properties for drug design?
Methodological Answer:
Q. How does the compound interact with enzyme active sites, and what mechanistic insights emerge?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
